molecular formula C9H22IP B8703930 Triethylpropylphosphonium iodide CAS No. 71888-54-5

Triethylpropylphosphonium iodide

Cat. No.: B8703930
CAS No.: 71888-54-5
M. Wt: 288.15 g/mol
InChI Key: NKKDYOFUNUWUTQ-UHFFFAOYSA-M
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Description

Triethylpropylphosphonium iodide is a quaternary phosphonium salt composed of a central phosphorus atom bonded to three ethyl groups, one propyl group, and an iodide counterion. Phosphonium salts are widely used in organic synthesis, catalysis, and ionic liquids due to their thermal stability, ionic character, and ability to act as phase-transfer catalysts . The alkyl substituents (ethyl and propyl) likely enhance its solubility in organic solvents compared to aryl-substituted analogs, while the iodide anion contributes to its reactivity in nucleophilic substitutions.

Properties

CAS No.

71888-54-5

Molecular Formula

C9H22IP

Molecular Weight

288.15 g/mol

IUPAC Name

triethyl(propyl)phosphanium;iodide

InChI

InChI=1S/C9H22P.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

NKKDYOFUNUWUTQ-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](CC)(CC)CC.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Physical Properties

The table below compares key properties of Triethylpropylphosphonium iodide with similar compounds, based on evidence from the provided sources:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications
Cyclohexyltriphenylphosphonium iodide C₂₄H₂₆IP 472.35 Not reported Organic solvents Synthetic intermediates
Methyltriphenylphosphonium iodide C₁₉H₁₈IP 404.23 Not reported Polar solvents Phase-transfer catalysis, organic synthesis
Isopropyltriphenylphosphonium iodide C₂₁H₂₂IP 432.29 190–194 Hygroscopic, organic Synthesis intermediates
Tetrabutylphosphonium iodide C₁₆H₃₆IP 386.34 Not reported Ionic liquids Electrolytes, solvents
This compound (hypothetical) C₉H₂₁IP ~312.1* Estimated lower† High organic solubility Ionic liquids, catalysis‡

*Estimated based on alkyl chain contributions.
†Alkyl substituents typically lower melting points compared to aryl groups (e.g., isopropyltriphenyl melts at 190–194°C ).
‡Inferred from analogous uses of alkyl-substituted phosphonium salts .

Key Observations:
  • Alkyl vs. Aryl Substituents: Compounds with aryl groups (e.g., triphenyl) exhibit higher molecular weights and melting points due to increased rigidity and van der Waals interactions. This compound, with flexible alkyl chains, likely has lower thermal stability but better solubility in non-polar media.
  • Hygroscopicity : Isopropyltriphenylphosphonium iodide is slightly hygroscopic , suggesting that this compound may also absorb moisture, depending on alkyl chain length.
  • Ionic Character : The iodide anion enhances solubility in polar solvents, critical for applications like phase-transfer catalysis .

Reactivity and Stability

  • Hydrolysis Resistance : Aryl-substituted phosphonium salts (e.g., methyltriphenyl) are more resistant to hydrolysis than alkyl-substituted analogs due to steric protection of the phosphorus center . This compound, with smaller alkyl groups, may be less stable under hydrolytic conditions.
  • Nucleophilic Substitution : The iodide ion in all compounds facilitates nucleophilic reactions. For example, methyltriphenylphosphonium iodide is used in ylide formation for Wittig reactions , a reactivity likely shared by this compound.

Ecotoxicity and Environmental Impact

Phytotoxicity studies on triphenylmethyl- and triphenylhexadecylphosphonium iodides reveal that longer alkyl chains (e.g., hexadecyl) increase toxicity to plants . This compound, with intermediate alkyl chain lengths, may exhibit moderate ecotoxicity compared to phenyl-rich analogs. Proper handling and disposal protocols are recommended for all phosphonium salts.

Specialized Derivatives

  • Deuterated Analogs : Deuterated methyltriphenylphosphonium iodide (99 atom % D) is used in isotopic labeling studies, where deuterium substitution alters physical properties like solubility without significantly affecting reactivity .
  • Fluorinated Derivatives : Compounds like methyldiphenyltrifluoromethylphosphonium iodide demonstrate enhanced hydrolytic lability due to electron-withdrawing trifluoromethyl groups .

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